![molecular formula C19H21ClN2O2 B11696276 2-(4-chloro-2-methylphenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide](/img/structure/B11696276.png)
2-(4-chloro-2-methylphenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted phenoxy group, a hydrazide linkage, and a phenylpropan-2-ylidene moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to form 2-(4-chloro-2-methylphenoxy)alkane.
Hydrazide Formation: The phenoxy intermediate is then treated with hydrazine hydrate under controlled conditions to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone, such as 1-phenylpropan-2-one, under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. The specific methods may vary depending on the scale of production and the intended application.
化学反应分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenoxy derivatives.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. The hydrazide group can form covalent bonds with target molecules, while the phenoxy and phenylpropan-2-ylidene moieties may contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: Known for its use as a herbicide.
2-(4-chloro-2-methylphenoxy)propionic acid: Another herbicidal compound with similar structural features.
2-(4-chloro-2-methylphenoxy)-2’-methylacetanilide: Used in various chemical applications.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydrazide linkage and phenylpropan-2-ylidene moiety differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
属性
分子式 |
C19H21ClN2O2 |
|---|---|
分子量 |
344.8 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-[(E)-1-phenylpropan-2-ylideneamino]propanamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-13-11-17(20)9-10-18(13)24-15(3)19(23)22-21-14(2)12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,22,23)/b21-14+ |
InChI 键 |
ZCVLDYBNRIBFLQ-KGENOOAVSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C(\C)/CC2=CC=CC=C2 |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=C(C)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11696205.png)
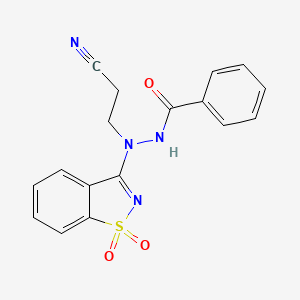
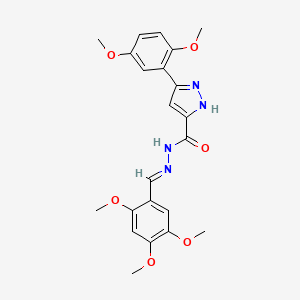
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11696221.png)
![ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate](/img/structure/B11696223.png)
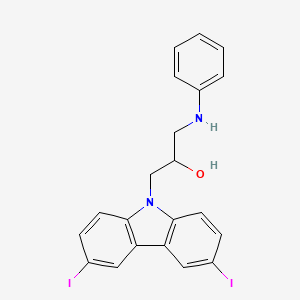
![N-[(E)-(4-bromophenyl)methylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11696235.png)
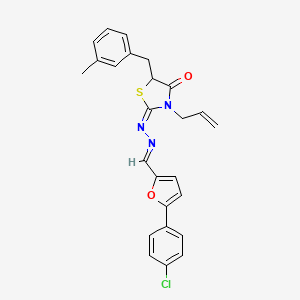
![12-(2-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11696244.png)
![2-{[(2-Nitrophenyl)sulfanyl]amino}benzoic acid](/img/structure/B11696251.png)
![2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B11696258.png)
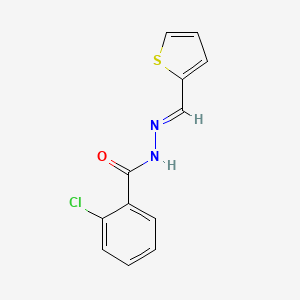
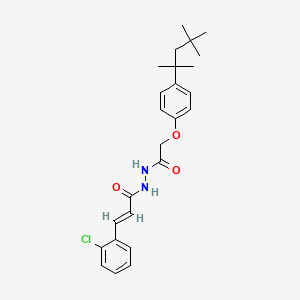
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11696291.png)
